molecular formula C13H11NO4S B1148931 4-SulfaMoylbiphenyl-3-carboxylic acid CAS No. 1215205-31-4

4-SulfaMoylbiphenyl-3-carboxylic acid

Cat. No.: B1148931
CAS No.: 1215205-31-4
M. Wt: 277.29574
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: 4-SulfaMoylbiphenyl-3-carboxylic acid CAS Number: 1215205-31-4 Molecular Formula: C₁₃H₁₁NO₄S (inferred from structural analysis) Structural Features:

  • Biphenyl backbone: Two benzene rings linked by a single bond.
  • Sulfamoyl group (-SO₂NH₂): Positioned at the 4th carbon of the biphenyl system.
  • Carboxylic acid (-COOH): Located at the 3rd carbon of the same benzene ring.

Properties

CAS No.

1215205-31-4

Molecular Formula

C13H11NO4S

Molecular Weight

277.29574

Synonyms

4-SulfaMoylbiphenyl-3-carboxylic acid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-SulfaMoylbiphenyl-3-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-SulfaMoylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

Pharmaceutical Applications

4-SulfaMoylbiphenyl-3-carboxylic acid has been investigated for its potential as a modulator of biological receptors, particularly the beta-3-adrenoceptor. Compounds with similar structures have shown efficacy in treating various disorders:

  • Beta-3-Adrenoceptor Modulation : Research indicates that biphenyl-3-carboxylic acid derivatives can modulate beta-3-adrenoceptor activity, which is implicated in conditions such as obesity, diabetes, and bladder dysfunction. For instance, Solabegron, a beta-3-adrenoceptor agonist, is under investigation for treating overactive bladder and metabolic disorders .
  • Potential Therapeutic Uses : The compound may be beneficial in treating:
    • Irritable Bowel Syndrome : By modulating gastrointestinal motility.
    • Diabetes Management : Through effects on insulin sensitivity and glucose metabolism.
    • Neurological Disorders : Potential applications in neurogenic inflammation and mood disorders have been suggested based on its receptor interactions .

Analytical Chemistry Applications

In addition to its pharmaceutical uses, this compound can be utilized in analytical chemistry for the detection and quantification of carboxyl compounds:

  • Derivatization Techniques : The compound can be derivatized to improve the detection of carboxyl groups in complex mixtures. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are enhanced by using derivatization reagents like p-dimethylaminophenacyl bromide, which increases sensitivity and specificity .
  • Detection of Biomarkers : In studies involving biological samples, this compound can aid in identifying carboxyl exposure biomarkers, which are crucial for understanding metabolic pathways and disease mechanisms .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of compounds related to this compound:

Study ReferenceFocus AreaFindings
Beta-3-Adrenoceptor ActivityDemonstrated modulation of receptor activity linked to metabolic disorders.
NMDA Receptor AntagonismInvestigated structural analogs showing potential as NMDA receptor antagonists with varying affinities.
Carboxyl Compound ProfilingUtilized derivatization methods to enhance detection capabilities in biological samples.

Mechanism of Action

The mechanism of action of 4-SulfaMoylbiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in ionic interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Functional Significance :

  • The carboxylic acid enhances solubility in polar solvents and may facilitate salt formation for pharmaceutical applications.
  • The biphenyl scaffold provides rigidity and aromatic π-π stacking interactions, common in drug design for target binding .

The following compounds share structural or functional similarities with 4-SulfaMoylbiphenyl-3-carboxylic acid. Key comparisons are based on molecular features, physicochemical properties, and inferred biological relevance.

4-Biphenylcarboxylic Acid (CAS 92-92-2)
Property This compound 4-Biphenylcarboxylic Acid
Molecular Formula C₁₃H₁₁NO₄S C₁₃H₁₀O₂
Functional Groups Sulfamoyl, carboxylic acid Carboxylic acid
Key Structural Differences Sulfamoyl substitution at position 4 No sulfamoyl group; carboxylic acid at position 4
Solubility Higher aqueous solubility due to sulfamoyl and -COOH groups Moderate solubility (polarity driven by -COOH)
Potential Applications Likely enzyme inhibition or drug candidacy Intermediate in organic synthesis; limited bioactivity
2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)
Property This compound 2-Chloro-6-methylpyrimidine-4-carboxylic Acid
Molecular Formula C₁₃H₁₁NO₄S C₆H₅ClN₂O₂
Core Structure Biphenyl system Pyrimidine heterocycle
Functional Groups Sulfamoyl, carboxylic acid Chlorine, methyl, carboxylic acid
Electronic Effects Electron-withdrawing sulfamoyl modulates aromatic π-system Chlorine (electron-withdrawing) and methyl (electron-donating) create electronic asymmetry
Bioactivity Inference Potential for kinase or protease inhibition Likely nucleic acid analog (e.g., antiviral/anticancer applications)

Analysis :
The pyrimidine core in 2-Chloro-6-methylpyrimidine-4-carboxylic acid suggests applicability in nucleotide-related pathways, whereas the biphenyl system in this compound may favor protein-targeted interactions.

2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids
Property This compound 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids
Molecular Flexibility Rigid biphenyl scaffold Flexible butanoic acid chain with aryl ketone
Sulfur-Containing Group Sulfamoyl (-SO₂NH₂) Sulfanyl (-S-) linked to carboxymethyl
Stereochemistry Not explicitly reported Synthesized as R/S enantiomeric mixtures
Synthesis Route Not detailed in evidence Michael addition of thioglycolic acid to α,β-unsaturated ketones

The flexible backbone may limit bioavailability compared to the rigid biphenyl system.

Biological Activity

4-SulfaMoylbiphenyl-3-carboxylic acid (CAS No. 1215205-31-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in various therapeutic areas. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Characteristics:

  • Molecular Formula: C₁₃H₁₁NO₄S
  • Molecular Weight: 277.30 g/mol
  • Synonyms: this compound
PropertyValue
CAS No.1215205-31-4
Molecular FormulaC₁₃H₁₁NO₄S
Molecular Weight277.30 g/mol

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological macromolecules. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the carboxylic acid group may participate in ionic interactions, enhancing the compound's binding affinity and specificity for target proteins .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition:
    • The compound has been studied for its ability to inhibit enzymes involved in critical biochemical pathways, including those related to inflammation and microbial resistance .
    • In vitro studies have shown promising results against Plasmodium falciparum translation-related enzymes, suggesting potential applications in antimalarial drug development .
  • Antimicrobial Properties:
    • Preliminary investigations suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in treating infections .
  • Anti-inflammatory Effects:
    • The compound has been explored for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .

Case Study 1: Antimalarial Activity

A study focused on the structure-based identification of salicylic acid derivatives highlighted the potential of similar biphenyl compounds, including this compound, as inhibitors of Plasmodium falciparum ThrRS (threonyl-tRNA synthetase). This study utilized high-throughput virtual screening to identify compounds that could effectively inhibit this enzyme, crucial for protein synthesis in malaria parasites .

Case Study 2: Enzyme Inhibition

Research published on biphenyl-4-sulfonamides demonstrated that compounds with similar structures to this compound exhibited potent inhibition against various enzymes. These findings suggest that the sulfonamide moiety plays a crucial role in mediating biological activity through enzyme interactions .

Comparative Analysis with Related Compounds

The unique structural arrangement of this compound differentiates it from other related compounds:

Compound NameKey Differences
4-Sulfamoylbenzoic acidLacks biphenyl core; potentially less selective
3-Sulfamoylbiphenyl-4-carboxylic acidDifferent spatial arrangement affecting reactivity
4-Aminobiphenyl-3-carboxylic acidContains an amine group; alters biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.